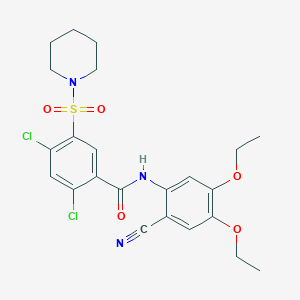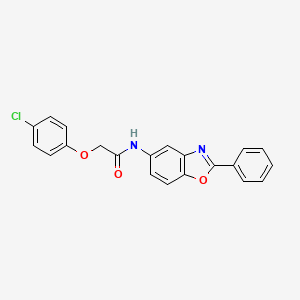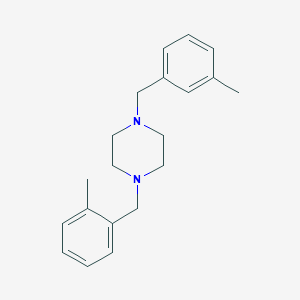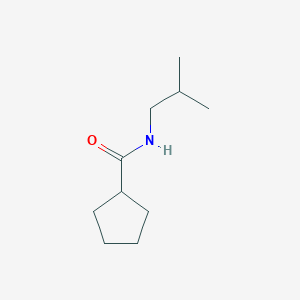![molecular formula C10H13ClNNaO5S B6108188 sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate](/img/structure/B6108188.png)
sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate is a chemical compound with a complex structure that includes a sulfamate group, a chlorinated phenoxy group, and a hydroxypropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with sulfamic acid to produce the final compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonate derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate involves its interaction with specific molecular targets. The sulfamate group can inhibit certain enzymes, while the phenoxy group can interact with cellular receptors. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-methylphenol: A related compound with similar structural features but lacking the sulfamate and hydroxypropyl groups.
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Another related compound with a phenoxy group but different functional groups.
Uniqueness
Sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamate group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications.
Eigenschaften
IUPAC Name |
sodium;N-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO5S.Na/c1-7-4-9(2-3-10(7)11)17-6-8(13)5-12-18(14,15)16;/h2-4,8,12-13H,5-6H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUSNGCBVGGFDA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNS(=O)(=O)[O-])O)Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClNNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B6108114.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6108118.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B6108127.png)
![Ethyl 4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)piperidine-1-carboxylate](/img/structure/B6108140.png)
![4-BROMO-N-[(FURAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B6108146.png)
![N-methyl-1-(1-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B6108158.png)


![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-thienyl)acetamide](/img/structure/B6108177.png)

![Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B6108200.png)
![N-benzyl-N-methyl-3-[[(1-methylimidazol-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B6108204.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6108212.png)

